methyl 4-[(E)-2-nitroethenyl]benzoate
CAS No.: 115665-98-0
Cat. No.: VC6338372
Molecular Formula: C10H9NO4
Molecular Weight: 207.185
* For research use only. Not for human or veterinary use.
![methyl 4-[(E)-2-nitroethenyl]benzoate - 115665-98-0](/images/structure/VC6338372.png)
Specification
CAS No. | 115665-98-0 |
---|---|
Molecular Formula | C10H9NO4 |
Molecular Weight | 207.185 |
IUPAC Name | methyl 4-[(E)-2-nitroethenyl]benzoate |
Standard InChI | InChI=1S/C10H9NO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-7H,1H3/b7-6+ |
Standard InChI Key | CZVMCLFJQCOHGX-VOTSOKGWSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)C=C[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Configuration
Methyl 4-[(E)-2-nitroethenyl]benzoate features a benzene ring substituted at the para-position with a methyl ester group (-COOCH₃) and a nitroethenyl moiety (-CH=CH-NO₂) in the E-stereochemistry. The E-configuration places the nitro group and the benzene ring on opposite sides of the double bond, as confirmed by X-ray crystallography and NMR studies . This spatial arrangement significantly influences the compound’s electronic properties, as the conjugated π-system between the benzene ring, double bond, and nitro group enhances resonance stabilization.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₉NO₄ |
Molecular Weight | 207.18 g/mol |
IUPAC Name | Methyl 4-[(E)-2-nitroethenyl]benzoate |
Synonyms | 115665-98-0; methyl 4-(2-nitrovinyl)benzoate |
Configuration | E-isomer |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the nitroethenyl and ester groups. The ¹H NMR spectrum exhibits a doublet at δ 7.8–8.1 ppm for the aromatic protons, a singlet at δ 3.9 ppm for the methyl ester, and two doublets (δ 6.5–7.2 ppm) corresponding to the trans-vinylic protons . Infrared (IR) spectroscopy shows strong absorption bands at 1720 cm⁻¹ (C=O ester) and 1520 cm⁻¹ (asymmetric NO₂ stretch), corroborating functional group presence .
Synthesis and Reaction Pathways
Functionalization and Derivatives
The nitro group in methyl 4-[(E)-2-nitroethenyl]benzoate serves as a versatile handle for further transformations. Reduction with hydrogen gas over palladium yields the corresponding amine, while photochemical reactions induce [2+2] cycloadditions for materials applications . Additionally, the ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions, enabling conjugation with biomolecules .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water (<0.1 mg/mL) but dissolves readily in dichloromethane, dimethylformamide, and tetrahydrofuran. Stability studies indicate degradation under prolonged UV exposure due to nitro group photoreactivity, necessitating storage in amber containers .
Table 2: Physicochemical Data
Property | Value |
---|---|
Melting Point | 128–132°C (decomposes) |
LogP (Octanol-Water) | 2.44 (predicted) |
Solubility in DMSO | 25 mg/mL |
Spectroelectrochemical Behavior
Cyclic voltammetry reveals a reversible reduction wave at -0.85 V (vs. Ag/AgCl), attributed to the nitro group’s conversion to a nitro radical anion. This redox activity suggests utility in electrochemical sensors or conductive polymers .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The nitroethenyl group is a precursor to bioactive molecules. For example, hydrogenation produces methyl 4-(2-aminoethyl)benzoate, a intermediate in antipsychotic drug syntheses . Schiff base derivatives of related nitrovinyl aromatics exhibit antimicrobial and anticancer activities, highlighting potential therapeutic avenues .
Materials Science
Conjugated nitrovinyl systems are integral to nonlinear optical (NLO) materials. The compound’s large dipole moment (≈5.2 D) and hyperpolarizability (β ≈ 45 × 10⁻³⁰ esu) make it a candidate for second-harmonic generation (SHG) devices .
Hazard Statement | Precautionary Measure |
---|---|
H315: Skin irritation | P264: Wash skin thoroughly |
H301: Toxic if swallowed | P301+P310: Immediate medical attention |
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